Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Midodrine-d6 is intended for use as an internal standard for the quantification of midodrine by GC- or LC-MS. Midodrine is a prodrug form of the α1-adrenergic receptor (α1-AR) agonist desglymidodrine. It is converted to desglymidodrine by enzymatic hydrolysis. Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats. Formulations containing midodrine have been used in the treatment of orthostatic hypotension. Midodrine D6 hydrochloride is deuterium labeled Midodrine, which is a vasopressor/antihypotensive agent.
Nifedipine-d6 is intended for use as an internal standard for the quantification of nifedipine by GC- or LC-MS. Nifedipine is a dihydropyridine L-type calcium channel blocker that reduces the amplitude of spontaneous contractions in isolated rabbit ileum when used at a concentration of 1 μM. Nifedipine (1 μM) reduces TGF-β-induced calcium oscillations in human fibroblasts and prevents impairment of lung function in a mouse model of pulmonary fibrosis induced by bleomycin when administered at a dose of 10 mg/kg per day. It also reduces increases in mean arterial blood pressure induced by angiotensin II in spontaneously hypertensive rats when administered at a dose of 10 μg/kg. Formulations containing nifedipine have been used in the treatment of hypertension and angina. Nifedipine D6 is deuterium labeled Nifedipine, which is a potent vasodilator agent with calcium antagonistic action.
Agerafenib is under investigation in clinical trial NCT03052569 (Expanded Access to RXDX-105 for Cancers With RET Alterations). Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.
ACU 4429 is an inhibitor of retinal pigment epithelium 65 (RPE65; IC50 = 4.4 nM), an enzyme that catalyzes the isomerization of 11-trans retinol to 11-cis retinol in the visual cycle. It reduces rod photoreceptor recovery in dark-adapted mice after photobleaching (ED50 = 0.21mg/kg) and reversibly decreases the regeneration of 11-cis retinal oxime in the same model (ED50 = 0.18 mg/kg). ACU 4429 also prevents light-induced photoreceptor cell loss in dark-adapted albino mice. It reduces lipofuscin autofluorescence and decreases the level of retinoid toxin (A2E) in the RPE in an Abca4-/- mouse model of Stargardt disease (ED50 = 0.47 mg/kg). Emixustat hydrochloride(cas 1141934-97-5) is a visual cycle modulator in development for the potential treatment of GA associated with dry AMD. Emixustat is a nonretinoid compound with a unique mode of action in the retinal pigment epithelium, where it modulates the biosynthesis of visual chromophore through its effect on retinal pigment epithelium-specific 65 kDa protein isomerase.
Haloperidol-d4 is intended for use as an internal standard for the quantification of haloperidol by GC- or LC-MS. Haloperidol is a typical antipsychotic and dopamine D2-like receptor antagonist (Kis = 0.6, 0.2, and 22 nM, for D2, D3, and D4 receptors, respectively). It also acts as an inverse agonist at dopamine D2 and D3 receptors (IC50s = 0.8 and 0.6 nM, respectively). Haloperidol also binds to α1- and α2- adrenergic and histamine H1 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT1D and 5-HT2A (Kds = 17, 600, 260, 40, and 61 nM, respectively). It inhibits stereotypic behavior induced by apomorphine and amphetamine in rats (ID50s = 0.532 and 0.101 μmol/kg, respectively). Haloperidol also inhibits apomorphine-induced decreases in prepulse inhibition of the acoustic startle response in rats in a dose-dependent manner. Formulations containing haloperidol have been used in the treatment of schizophrenia and Tourette syndrome. Haloperidol D4 is deuterium labeled Haloperidol, which can block dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium.